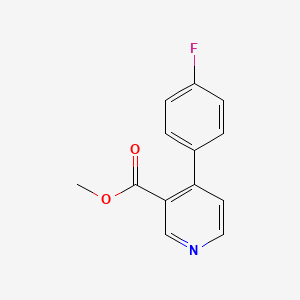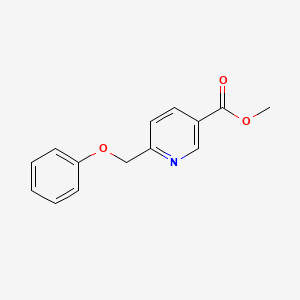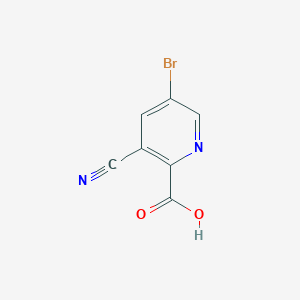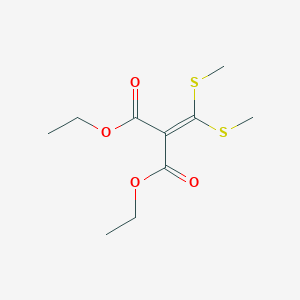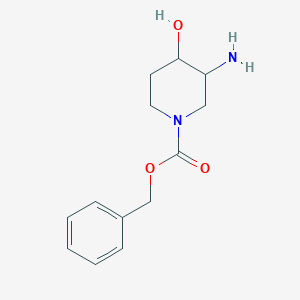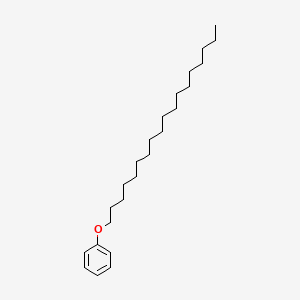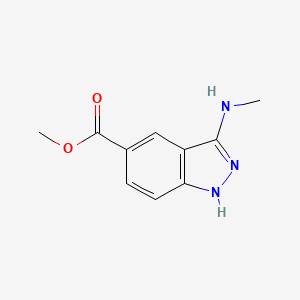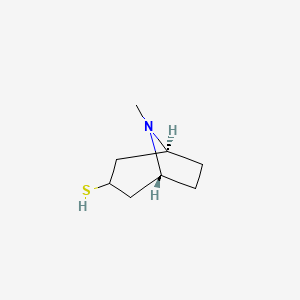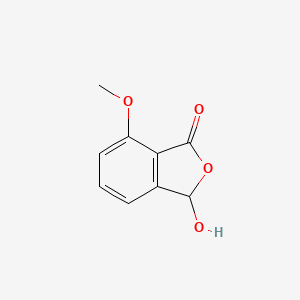
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is a key structural component of this compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
These reactions often result in the formation of derivatives with altered biological activities .
Scientific Research Applications
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s anti-anxiety properties make it a subject of interest in neuropharmacology.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-anxiety effects are believed to be mediated through modulation of neurotransmitter systems in the brain . The compound may interact with receptors and enzymes involved in the regulation of anxiety and stress responses.
Comparison with Similar Compounds
3-hydroxy-7-methoxyisobenzofuran-1(3H)-one can be compared with other flavonoid compounds such as:
- 7-Methoxyflavonol
- Chrysin
- Galangin
- Luteolin
These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its potent anti-anxiety effects and its potential for further chemical modifications to enhance its properties .
Properties
CAS No. |
73713-38-9 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4,8,10H,1H3 |
InChI Key |
URTPDSARMPGSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B8811814.png)
![tert-Butyl 6-amino-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8811818.png)

![2-Chlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8811829.png)
